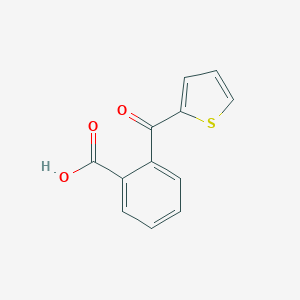

2-(Thiophene-2-carbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophene-2-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJANWLDEVDGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300367 | |

| Record name | 2-(2-Thienylcarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46496-80-4 | |

| Record name | 46496-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Thienylcarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienylcarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context and Research Significance of the 2 Thiophene 2 Carbonyl Benzoic Acid Scaffold

The significance of this scaffold in research is multifaceted. The thiophene (B33073) ring itself is a well-established pharmacophore in drug discovery, known for its aromaticity and the ability of its sulfur atom to engage in hydrogen bonding, which can enhance binding to biological targets. mdpi.com Thiophene derivatives have shown a wide range of pharmacological properties and are key components in various therapeutic agents. mdpi.comnih.gov Research into thiophene carboxamide scaffolds, for instance, has highlighted their potential as anticancer agents. mdpi.comnih.gov The combination of the thiophene moiety with benzoic acid in one molecule creates a scaffold with potential for applications in medicinal chemistry and materials science, including the development of organic electronics due to its potential photophysical properties. cymitquimica.com

The general properties of 2-(Thiophene-2-carbonyl)benzoic acid are summarized below.

| Property | Data |

| CAS Number | 46496-80-4 cymitquimica.comkeyorganics.net |

| Molecular Formula | C₁₂H₈O₃S cymitquimica.comkeyorganics.net |

| Molecular Weight | 232.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-(2-Thienylcarbonyl)benzoic acid, 2-(2-Thenoyl)benzoic acid cymitquimica.com |

| Appearance | Typically a solid nih.gov |

Importance As a Precursor and Building Block in Advanced Chemical Synthesis

Classical Synthetic Approaches to the Core Structure

Traditional methods for synthesizing the this compound scaffold have long relied on established organic reactions, primarily focusing on condensation and acylation techniques. These foundational methods remain relevant for their straightforwardness and reliability in producing the core molecular framework.

Condensation Reactions Utilizing Thiophene-2-carbonyl Chloride and Benzoic Acid Derivatives

One of the most direct methods for assembling the this compound structure involves the condensation of thiophene-2-carbonyl chloride with derivatives of benzoic acid. This approach leverages the high reactivity of the acyl chloride to form the key ketone linkage. While specific examples directly detailing this condensation for the parent compound are not prevalent in the provided results, the principles of such reactions are well-established in organic synthesis. rsc.org The reaction would theoretically proceed via an electrophilic attack of the acyl chloride on the aromatic ring of a suitably activated benzoic acid derivative.

A related and well-documented approach involves the reaction of thiophene with phthalic anhydride (B1165640), which serves as a surrogate for a benzoic acid derivative with a built-in electrophilic acyl group. chemicalbook.comnih.gov This Friedel-Crafts type reaction, typically catalyzed by a Lewis acid like aluminum chloride, results in the formation of this compound. nih.govsigmaaldrich.com The process involves the acylation of the thiophene ring at the highly reactive 2-position by the phthalic anhydride.

Acylation of Thiophene Derivatives Leading to Carbonyl-Bridged Systems

The Friedel-Crafts acylation stands as a pivotal method for creating carbonyl-bridged systems like this compound. sigmaaldrich.comrsc.org This powerful reaction involves the electrophilic substitution of a thiophene derivative with an acylating agent, typically in the presence of a Lewis acid catalyst. sigmaaldrich.comgoogle.com

A common strategy employs the acylation of thiophene with phthalic anhydride. chemicalbook.com The reaction is generally promoted by a Lewis acid, such as aluminum chloride, which activates the anhydride towards electrophilic attack. nih.govgoogle.com The thiophene, being an electron-rich heterocycle, readily undergoes acylation, primarily at the 2-position, to yield the desired 2-(2-thienylcarbonyl)benzoic acid. chemicalbook.com The use of milder catalysts like tin tetrachloride can sometimes be advantageous to avoid the formation of tars that can occur with aluminum chloride. iust.ac.ir

The scope of acylating agents is not limited to anhydrides; acyl halides are also frequently used. google.com For instance, the acylation of thiophene with various acyl halides in the presence of catalysts like zinc halides has been reported to produce a range of acylated thiophenes. google.com

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. Solid-acid catalysts, such as zeolites (e.g., Hβ), have shown excellent activity in the acylation of thiophene with acetic anhydride, offering high conversion rates and the potential for catalyst recovery and reuse. tsijournals.comresearchgate.nettsijournals.com These catalysts are seen as promising alternatives to traditional Lewis acids, which often generate significant waste. tsijournals.com Mechanochemical methods, which involve solvent-free reactions in a ball mill, have also been successfully applied to Friedel-Crafts acylations, providing a greener synthetic route. nih.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Thiophene

| Catalyst | Acylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aluminum chloride | Phthalic anhydride | - | High | nih.gov |

| Zinc chloride | Acetic anhydride | 120-125 °C, 4 hours | - | google.com |

| Hβ zeolite | Acetic anhydride | 60°C, molar ratio 1:3 (thiophene:anhydride) | 98.6% | tsijournals.com |

| C25 zeolite | Acetic anhydride | 80°C, 5 hours | 96.3% | researchgate.net |

| Tin tetrachloride | Acyl chloride | Controlled | Good | iust.ac.ir |

Modern and Advanced Synthetic Strategies for Analogues and Functionalized Derivatives

The demand for novel compounds with tailored properties has driven the development of sophisticated synthetic methods for producing analogues and functionalized derivatives of this compound. These modern strategies offer greater efficiency, control, and access to a wider range of molecular diversity.

Catalytic Coupling Reactions (e.g., Palladium-Catalyzed Arylations, Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the synthesis of biaryl compounds, including derivatives of this compound. youtube.comresearchgate.net The Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. youtube.comnih.gov This methodology is prized for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of starting materials. youtube.com

For the synthesis of this compound analogues, a typical Suzuki reaction might involve coupling a thienylboronic acid with a halogenated benzoic acid derivative, or vice versa. The choice of palladium catalyst and ligands is crucial for achieving high yields and can be tailored to the specific substrates. nih.gov The development of highly active catalysts, including those based on N-heterocyclic carbene (NHC) ligands, has expanded the scope and efficiency of these reactions. nih.gov

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. researchgate.netnih.gov This strategy is highly valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of MCRs can be applied to construct its derivatives. For example, a reaction could be designed that brings together a thiophene-containing component, a benzene-derived component, and a carbonyl source in a one-pot process. nih.gov The Doebner reaction, a three-component synthesis of quinolines, exemplifies the power of MCRs in creating complex heterocyclic systems from simple precursors. nih.gov

Strategies for Halogenation and Other Substituent Introductions

The introduction of halogens and other substituents onto the thiophene or benzoic acid rings is crucial for modulating the biological and physical properties of the final compounds. Thiophene undergoes halogenation very readily, often requiring controlled conditions to achieve selective mono- or di-substitution. iust.ac.ir For instance, 2-chloro- or 2-bromothiophene (B119243) can be prepared under specific conditions, while tetrasubstitution can occur easily. iust.ac.ir

A method for the halogenation of thiophene involves using a mixture of potassium permanganate (B83412) and a chloride source in a two-phase system, which generates chlorine in situ to react with the thiophene. researchgate.net For more complex substitution patterns, such as those required for certain insecticides, multi-step sequences involving bromination, debromination, and subsequent functionalization via Grignard or palladium-catalyzed carbonylation have been developed. nih.gov These methods allow for the precise placement of bromo and chloro substituents on the thiophene ring. nih.gov

Table 2: Halogenation and Functionalization Reactions

| Substrate | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Thiophene | Bromine, 48% HBr | 2-Bromothiophene | Controlled mono-bromination | iust.ac.ir |

| Thiophene | Potassium permanganate, chloride | Chloro-thiophenes | In situ chlorine generation | researchgate.net |

| 3-Methylthiophene | Bromine, then debromination | 2,4-Dibromo-3-methylthiophene | One-pot procedure for specific dibromination | nih.gov |

| 2-Thiophenecarbonitrile | Chlorine gas, 500°C | 3,4,5-Trichloro-2-thiophenenitrile | Vapor-phase chlorination for extensive halogenation | nih.gov |

Derivatization via Carboxyl and Carbonyl Group Transformations (e.g., amide, ester, hydrazone, thiourea (B124793) formation)

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone carbonyl group, allows for a wide range of chemical transformations to produce diverse derivatives. cymitquimica.com These reactions target either the acidic proton of the carboxyl group or the electrophilic carbon of the ketone, enabling the formation of esters, amides, hydrazones, and thioureas, among other functional groups. cymitquimica.comsigmaaldrich.com

Amide Formation: The carboxylic acid moiety is readily converted into an amide. A common method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then reacts with a primary or secondary amine. researchgate.net Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). hhu.de Catalyst systems, such as those based on titanium tetrachloride (TiCl₄) or copper, can also facilitate direct amide bond formation under mild conditions. rsc.orgnih.gov A catalyst-free approach has also been developed where thiobenzoic acids are oxidized to disulfides, which then react with amines to form amides. nih.gov For example, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids can be synthesized by reacting phthalic anhydride with substituted anilines, a reaction analogous to what could be performed with this compound's anhydride. researchgate.net

Esterification: Ester derivatives are typically synthesized by reacting the carboxylic acid group of this compound with an alcohol under acidic conditions (Fischer esterification). For related thiophenecarboxylic acids, this transformation is a standard procedure. gatech.edu Another route involves the reaction of thiophenes with a carbon tetrachloride-alcohol system in the presence of transition metal catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ to directly yield the corresponding esters. researchgate.net

Hydrazone Formation: The ketone carbonyl group is a prime site for condensation reactions to form hydrazones. This is typically achieved by reacting this compound with a substituted hydrazine (B178648) (R-NHNH₂) in a suitable solvent like methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid. ikm.org.my For instance, various hydrazone derivatives have been synthesized by reacting 2-thiophenecarboxaldehyde or related carbohydrazides with aldehydes or hydrazides, respectively. ikm.org.mynih.govmdpi.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the C=N-N bond characteristic of a hydrazone.

Thiourea Formation: The synthesis of thiourea derivatives from this compound typically involves a multi-step process. A common pathway is the conversion of the carboxylic acid to its corresponding acid chloride. The acid chloride then reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form an in-situ acyl isothiocyanate intermediate. nih.govacs.org This reactive intermediate is subsequently treated with a primary or secondary amine to yield the N-acyl thiourea derivative. nih.govacs.orgksu.edu.tr This method allows for the introduction of a wide variety of substituents based on the chosen amine.

Table 1: Summary of Derivatization Reactions

| Derivative Type | Functional Group Targeted | Key Reagents | General Method | Citations |

|---|---|---|---|---|

| Amide | Carboxyl (-COOH) | SOCl₂, Amines, DCCI, HOBt, TiCl₄ | Activation of carboxylic acid followed by reaction with an amine, or direct catalytic coupling. | researchgate.nethhu.dersc.orgnih.gov |

| Ester | Carboxyl (-COOH) | Alcohols, Acid Catalyst, CCl₄, Metal Catalysts | Fischer esterification with an alcohol, or direct synthesis from thiophene using a CCl₄-ROH system. | gatech.eduresearchgate.net |

| Hydrazone | Carbonyl (C=O) | Hydrazines (R-NHNH₂), Acid Catalyst | Condensation reaction between the ketone and a hydrazine. | ikm.org.mynih.govmdpi.com |

| Thiourea | Carboxyl (-COOH) | KSCN, Amines, Acid Chloride Intermediate | Conversion to acyl isothiocyanate followed by reaction with an amine. | nih.govacs.orgksu.edu.tr |

Green Chemistry Approaches in the Synthesis of this compound Analogues

In recent years, green chemistry principles have been increasingly applied to organic synthesis to reduce waste, energy consumption, and the use of hazardous materials. Methodologies such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry offer significant advantages over conventional techniques for preparing heterocyclic compounds like the analogues of this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times, increasing yields, and improving product purity. ijprdjournal.com The technique relies on the efficient and rapid heating of polar molecules through dielectric loss, leading to uniform "in-core" heating that avoids the temperature gradients common with conventional heating. nih.gov

This method has been successfully applied to a variety of reactions relevant to the synthesis of this compound analogues. For example, the Combes cyclization to form quinolinones and the olefination of 2-methylquinolines have been achieved with high efficiency under microwave conditions. nih.govasianpubs.org The synthesis of 2-arylazo-biphenyl-4-carboxamides from hydrazonals and acetoacetanilide (B1666496) was shown to be highly chemoselective under microwave irradiation, favoring the desired product over side reactions. nih.gov Furthermore, the hydrolysis of benzanilide (B160483) to benzoic acid using sulfuric acid is significantly accelerated by microwave heating. ijprdjournal.com These examples demonstrate the potential of microwave-assisted synthesis for the rapid and efficient production of derivatives and analogues of this compound.

Table 2: Examples of Microwave-Assisted Synthesis of Analogous Compounds

| Reaction Type | Substrates | Conditions | Time (Conventional) | Time (Microwave) | Yield (Microwave) | Citations |

|---|---|---|---|---|---|---|

| Olefination | 2-Methylquinoline, Benzaldehyde | TfNH₂ (additive) | >12 h | 10 min | 91% | nih.gov |

| Tandem Annulation | Arylhydrazonopropanals, Acetoacetanilide | DBU, 1,4-dioxane, 40°C | 2 h | 3 min | 82-95% | nih.gov |

| Cycloaddition | Epoxides, CO₂ | HCOOH/KI catalyst, 120°C | N/A | 30 min | 98% | rsc.org |

| Quinolinone Synthesis | Anilines, Ethyl acetoacetate (B1235776) | NKC-9 resin, Solvent-free | 5 h | 7 min | 92% | asianpubs.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov This technique is noted for its operational simplicity, efficiency, and reduced energy consumption compared to traditional heating. nih.govpsu.edu

Ultrasound irradiation has been effectively used for synthesizing thiophene-containing compounds. The synthesis of novel 5-bromo-thiophene chalcones via a Claisen-Schmidt condensation was significantly faster under ultrasonic conditions compared to conventional stirring, with reactions completing in minutes rather than hours. psu.eduresearchgate.net Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives of 2-(4-isobutylphenyl)propanoic acid was more efficient using ultrasound, providing higher yields in a fraction of the time (39–80 minutes vs. 10–36 hours). nih.gov The cyclocondensation reactions to produce pyrimidines and their fused derivatives also benefit from sonication, often leading to higher yields in shorter timeframes without the need for harsh catalysts. nih.gov These findings underscore the utility of ultrasound as an eco-friendly method for synthesizing analogues of this compound.

Table 3: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Analogous Compounds

| Product Type | Catalyst/Base | Time (Conventional) | Time (Ultrasound) | Yield (Conventional) | Yield (Ultrasound) | Citations |

|---|---|---|---|---|---|---|

| 5-Bromo-thiophene Chalcones | LiOH·H₂O | 6-10 h | 15-25 min | 75-88% | 85-95% | psu.edu |

| N-substituted 1,2,4-triazoles | N/A | 10-36 h | 39-80 min | Moderate | 75-89% | nih.gov |

| Bis-pyrimidines | N/A | 4 h | 45 min | ~74% | ~84% | nih.gov |

| Thiazole Derivatives | TCsSB Biocatalyst | 6-8 h | 15-25 min | 70-82% | 85-95% | acs.org |

Mechanochemical Synthesis (e.g., Ball Milling)

Mechanochemistry utilizes mechanical energy, typically from grinding or milling, to induce chemical reactions. These reactions are often performed in the absence of a solvent (dry grinding) or with minimal solvent (liquid-assisted grinding), making them inherently green. Ball milling, a common technique, can lead to the formation of novel structures, increase reaction rates, and provide access to products that are difficult to obtain through conventional solution-phase chemistry. beilstein-journals.org

This approach is highly relevant for the synthesis of this compound analogues. The Friedel-Crafts acylation, a key reaction for creating the parent structure, has been successfully carried out under mechanochemical conditions. beilstein-journals.org For example, the acylation of various aromatic substrates with reagents like phthalic anhydride proceeded efficiently in a ball mill. beilstein-journals.org Mechanochemistry has also been employed for a range of other transformations, including the synthesis of porphyrins, protected diacylglycerols, and poly(trimethylene carbonate)s, demonstrating its broad applicability in organic synthesis. beilstein-journals.org The solvent-free or low-solvent nature of mechanochemical synthesis significantly reduces chemical waste and offers a sustainable alternative to traditional methods.

Table 4: Examples of Mechanochemical Synthesis

| Reaction Type | Equipment | Reagents | Key Feature | Citations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Ball Mill | Pyrene, Phthalic Anhydride | Solvent-free acylation | beilstein-journals.org |

| Epoxide Ring-Opening | Ball Mill | Glycidol derivative, Carboxylic Acid | Cobalt-catalyzed, solvent-free | beilstein-journals.org |

| Porphyrin Synthesis | Ball Mill | Pyrrole (B145914), Mesitaldehyde | Synthesis of bulky structures | beilstein-journals.org |

| Polymerization | Ball Mill | Trimethylene Carbonate | Rate acceleration, solvent-free | beilstein-journals.org |

Reactivity and Mechanistic Investigations of 2 Thiophene 2 Carbonyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Moiety

The thiophene ring is known to be significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), typically reacting under milder conditions. pearson.com However, in 2-(thiophene-2-carbonyl)benzoic acid, the thiophene ring is substituted at the 2-position with a carbonyl group, which is strongly electron-withdrawing and thus deactivates the ring towards electrophilic attack.

The general mechanism for EAS proceeds in two steps: the initial slow attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (often called a σ-complex or arenium ion), followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com

Research on related 2-acylthiophenes provides insight into the regioselectivity of these reactions. The deactivating 2-carbonyl group directs incoming electrophiles primarily to the 4- and 5-positions. Studies on the chloromethylation of 2-acetothienone have shown that increasing the acidity of the reaction medium favors substitution at the 4-position. researchgate.net This is attributed to the protonation of the carbonyl oxygen, which enhances the electron-withdrawing nature of the group, further deactivating the 5-position and making the 4-position comparatively more susceptible to electrophilic attack. researchgate.net Similarly, nitration and bromination are also influenced by this effect. researchgate.net In some cases, nitration of thiophenes bearing a carboxylic acid group can lead to replacement of the carboxyl group, a reaction known as decarboxylative nitration. researchgate.net

| Reaction Type | Reagents | Anticipated Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(5-Nitrothiophene-2-carbonyl)benzoic acid or 2-(4-Nitrothiophene-2-carbonyl)benzoic acid | researchgate.net |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromothiophene-2-carbonyl)benzoic acid or 2-(4-Bromothiophene-2-carbonyl)benzoic acid | researchgate.net |

| Chloromethylation | HCHO, HCl or (ClCH₂)₂O, H₂SO₄ | 2-(4-Chloromethylthiophene-2-carbonyl)benzoic acid | researchgate.net |

Reactions Involving the Carboxyl Group

The carboxylic acid functional group is a key site for derivatization through nucleophilic acyl substitution reactions. numberanalytics.com These transformations allow for the conversion of the acid into esters, amides, and acid chlorides, which are valuable synthetic intermediates.

Esterification : The most common method for ester formation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). openstax.org The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. libretexts.org

Acid Chloride Formation : Carboxylic acids are readily converted to the more reactive acid chlorides by treatment with thionyl chloride (SOCl₂). openstax.orglibretexts.org This reaction proceeds by converting the hydroxyl group into a superior leaving group. libretexts.org

Amide Formation : The direct reaction between a carboxylic acid and an amine is typically unfavorable, as the basic amine deprotonates the acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, amide synthesis is usually accomplished via a two-step process involving the initial conversion of the carboxylic acid to an acid chloride, which then readily reacts with an amine. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of an amide bond by activating the carboxylic acid. libretexts.org Modern methods, such as copper-catalyzed coupling with isothiocyanates, have also proven effective for the amidation of thiophene-based carboxylic acids. rsc.org

| Reaction Type | Typical Reagents | Product Class | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Ester | openstax.orglibretexts.org |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride | openstax.orglibretexts.org |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ 2. Amine (R'R''NH) | Amide | libretexts.org |

| Amide Formation (Direct Coupling) | Amine (R'R''NH), DCC | Amide | libretexts.org |

Reactions Involving the Carbonyl Bridge (e.g., Nucleophilic Attack)

The ketone carbonyl group serves as an electrophilic site, susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the transformation of the carbonyl into an alcohol or for the formation of new carbon-carbon bonds.

Reduction to an Alcohol : The ketonic carbonyl can be reduced to a secondary alcohol. Selective reduction of the ketone in the presence of the carboxylic acid can be achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are less selective and will typically reduce both the ketone and the carboxylic acid. imperial.ac.uk

Reaction with Organometallic Reagents : Nucleophiles like Grignard reagents (R-MgBr) can attack the carbonyl carbon. However, the acidic proton of the carboxylic acid group will react first. Therefore, at least two equivalents of the Grignard reagent are required: the first to deprotonate the carboxylic acid and the second to attack the ketone carbonyl, ultimately forming a tertiary alcohol after an aqueous workup. msu.edu

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Selective Ketone Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol | imperial.ac.uk |

| Reaction with Grignard Reagent | 1. Grignard Reagent (R-MgX, >2 eq.) 2. H₃O⁺ | Tertiary alcohol | msu.edu |

| Full Reduction (Ketone and Acid) | Lithium aluminum hydride (LiAlH₄) | Diol | imperial.ac.uk |

Investigation of Proposed Reaction Mechanisms in Derivatization

Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism of Electrophilic Aromatic Substitution : As previously mentioned, the directing effect in EAS on the thiophene ring is mechanistically significant. The reaction proceeds via a cationic intermediate (σ-complex). masterorganicchemistry.com The enhanced electron-withdrawing effect of the protonated carbonyl group under acidic conditions destabilizes the σ-complex for attack at the 5-position more than at the 4-position, thus providing a mechanistic explanation for the observed regioselectivity towards the 4-position. researchgate.net

Mechanism of Fischer Esterification : This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid. openstax.org This activation step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the final ester product. openstax.orglibretexts.org

Mechanism of Acid Chloride Formation with SOCl₂ : The reaction starts with a nucleophilic attack from the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. libretexts.org This is followed by the expulsion of a chloride ion. The resulting acyl chlorosulfite intermediate is an excellent leaving group. A subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses, eliminating sulfur dioxide and a chloride ion to give the final acid chloride product. openstax.orglibretexts.org

Exploration of Specific Functional Group Transformations

Beyond the primary reactions, specific reagents can be employed to achieve more nuanced transformations of this compound.

Selective Carboxylic Acid Reduction : While NaBH₄ selectively reduces ketones, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is known for its ability to selectively reduce carboxylic acids to primary alcohols in the presence of ketones. imperial.ac.uk This chemoselectivity provides a route to synthesize 2-(hydroxymethyl)phenyl)(thiophen-2-yl)methanone.

Complete Carbonyl Reduction : The ketone can be completely reduced to a methylene (B1212753) group (-CH₂-) via reactions like the Clemmensen reduction (using amalgamated zinc and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base like KOH at high temperatures). These reactions would convert the starting material into 2-(thiophen-2-ylmethyl)benzoic acid, though the conditions for these reactions may also affect the carboxylic acid group.

Intramolecular Cyclization : The molecule's structure is conducive to intramolecular cyclization. For example, after the selective reduction of the ketone to a secondary alcohol, the resulting hydroxyl group can undergo an acid-catalyzed intramolecular esterification (lactonization) with the nearby carboxylic acid group. This would lead to the formation of a fused, bicyclic lactone structure.

| Transformation Goal | Reagent(s) | Key Outcome | Reference |

|---|---|---|---|

| Selective reduction of carboxylic acid | Borane (BH₃·THF) | Converts -COOH to -CH₂OH, leaving ketone intact. | imperial.ac.uk |

| Deoxygenation of ketone | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Converts C=O bridge to -CH₂- bridge. | organic-synthesis.com |

| Intramolecular Lactonization | 1. NaBH₄ 2. Acid catalyst (e.g., H₂SO₄) | Forms a fused lactone ring system. | libretexts.org |

Spectroscopic Characterization Techniques and Structural Elucidation of 2 Thiophene 2 Carbonyl Benzoic Acid and Its Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy is a primary tool for identifying the functional groups within a molecule. For 2-(thiophene-2-carbonyl)benzoic acid, the spectra are characterized by the distinct vibrations of the carboxylic acid group, the ketone linker, and the two aromatic rings.

The analysis of carboxylic acids, such as benzoic acid, reveals several characteristic absorption bands. A very broad band resulting from the O-H stretching vibrations of the hydrogen-bonded dimer is typically observed between 3300 and 2500 cm⁻¹. docbrown.info The carbonyl (C=O) stretching vibration for an aryl carboxylic acid appears in the range of 1700–1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations are found between 1320 and 1210 cm⁻¹. docbrown.infospectroscopyonline.com

In thiophene (B33073) derivatives, C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org The thiophene ring itself exhibits characteristic C-C stretching vibrations. For 2-substituted thiophenes, these bands are typically found in the regions of 1514–1532 cm⁻¹, 1430–1454 cm⁻¹, and 1347–1367 cm⁻¹. iosrjournals.org C-S stretching modes have been observed between 710 and 687 cm⁻¹. iosrjournals.org

For an analogue, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, characteristic IR peaks were observed at 3097 cm⁻¹ (aromatic C-H stretch), and 1728 and 1712 cm⁻¹ (C=O stretches from the ester and carboxylic acid, respectively). nih.gov In the case of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, C=O stretching frequencies were identified around 1712 cm⁻¹ and 1640 cm⁻¹. researchgate.net

Table 1: Representative Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Benzoic Acids | docbrown.info |

| C-H Stretch (Thiophene) | 3100-3000 | Thiophenes | iosrjournals.org |

| C=O Stretch (Aryl Ketone) | 1685-1665 | General | |

| C=O Stretch (Aryl Carboxylic Acid) | 1700-1680 | Benzoic Acids | docbrown.info |

| C-C Stretch (Thiophene Ring) | 1532-1347 | 2-Substituted Thiophenes | iosrjournals.org |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Carboxylic Acids | docbrown.infospectroscopyonline.com |

Note: The table presents typical ranges and specific values from related compounds to infer the expected spectrum for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the thiophene and benzene (B151609) rings are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a chemical shift greater than 10 ppm. docbrown.info For the related 2-thiophenecarboxylic acid, the thiophene protons appear as distinct multiplets in the aromatic region. chemicalbook.com Similarly, in benzoic acid, the aromatic protons show characteristic splitting patterns, while the acidic proton is found downfield. docbrown.info In a study of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, aromatic protons were observed in the range of 7.24-7.88 ppm, with the amide (NH) and carboxylic acid (OH) protons appearing as singlets at 10.02 ppm and 13.13 ppm, respectively. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is characterized by a wide range of chemical shifts. oregonstate.edu For this compound, two distinct carbonyl carbon signals are expected. The carboxylic acid carbonyl carbon typically appears in the 165-185 ppm range, while the ketone carbonyl carbon is found further downfield, often above 190 ppm. oregonstate.edudocbrown.info The carbon atoms of the benzene and thiophene rings will resonate in the aromatic region, generally between 125 and 150 ppm. docbrown.infofiu.edu Due to the electron-withdrawing nature of the substituents, the carbon atoms directly attached to the carbonyl groups (the ipso-carbons) will be shifted downfield compared to the other ring carbons. In benzoic acid, there are five distinct carbon signals: one for the carboxyl carbon, and four for the aromatic carbons due to symmetry. docbrown.info For N-acylhydrazone derivatives containing a thiophene ring, the amide carbonyl carbon has been observed at approximately 161.6 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >10 (broad singlet) | docbrown.info |

| ¹H | Aromatic (Benzene & Thiophene) | 7.0 - 8.5 | researchgate.netdocbrown.infochemicalbook.com |

| ¹³C | Ketone Carbonyl (C=O) | >190 | oregonstate.edu |

| ¹³C | Carboxylic Acid Carbonyl (-C OOH) | 165 - 185 | docbrown.info |

Note: This table provides predicted chemical shift ranges based on data from analogous structures.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the ionized molecule. The molecular formula of this compound is C₁₂H₈O₃S, giving it a molecular weight of approximately 232.26 g/mol . bldpharm.com

Upon electron impact ionization, the molecule will form a molecular ion peak ([M]⁺) at m/z 122. docbrown.info For benzoic acid, key fragments include the loss of a hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). docbrown.infolibretexts.org A prominent peak is also observed at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺). docbrown.info

For ketones, a primary fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.com In the case of this compound, this could lead to two main fragmentation routes:

Cleavage between the ketone carbonyl and the thiophene ring, generating a benzoyl cation fragment and a thienyl radical.

Cleavage between the ketone carbonyl and the benzene ring, generating a thienoyl cation (m/z 111) and a carboxyphenyl radical.

Further fragmentation of the aromatic rings would also be expected. libretexts.orgnih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description | Reference |

|---|---|---|---|

| 232 | [C₁₂H₈O₃S]⁺ | Molecular Ion (M⁺) | bldpharm.com |

| 215 | [C₁₂H₇O₂S]⁺ | Loss of OH (M-17) | libretexts.org |

| 187 | [C₁₁H₇O₂S]⁺ | Loss of COOH (M-45) | docbrown.infolibretexts.org |

| 111 | [C₅H₃OS]⁺ | Thienoyl Cation | youtube.com |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation | youtube.com |

Note: The fragmentation pattern is predicted based on established principles for carboxylic acids and ketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of this compound, which includes the thiophene ring, the carbonyl group, and the benzoic acid moiety, is expected to produce characteristic absorption bands.

Generally, molecules with carbonyl groups exhibit weak absorption bands in the 270-300 nm range, which are attributed to the n→π* transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com More intense absorptions, corresponding to π→π* transitions, occur at shorter wavelengths. masterorganicchemistry.com

For benzoic acid, typical absorption bands are observed around 230 nm and 256 nm. researchgate.net The presence of conjugation between an alkene and a carbonyl group, as seen in mesityl oxide, shifts the absorption maximum to a longer wavelength (λmax = 228 nm) compared to the individual chromophores. masterorganicchemistry.com Given the extended conjugation in this compound, its λmax is expected to be influenced by the entire π-system. Studies on water-soluble azo dyes containing a benzoic acid acceptor group have shown strong UV-Vis absorption, indicating efficient electronic communication across the conjugated structure. ejournal.by

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₁₂H₈O₃S, the theoretical elemental composition can be calculated. cymitquimica.com Experimental results from synthesis procedures are then compared against these theoretical values to verify the purity and identity of the synthesized compound.

Table 4: Elemental Composition of this compound (C₁₂H₈O₃S)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 232.26 | 62.06% |

| Hydrogen | H | 1.01 | 232.26 | 3.47% |

| Oxygen | O | 16.00 | 232.26 | 20.66% |

Note: Theoretical percentages are calculated based on the molecular formula.

Computational Chemistry and Theoretical Studies of 2 Thiophene 2 Carbonyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of molecular systems. For 2-(thiophene-2-carbonyl)benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost. sigmaaldrich.cnresearchgate.netnih.gov

Molecular Geometry Optimization and Conformational Analysis

The first step in theoretical analysis is the optimization of the molecular geometry to find the lowest energy structure. sciengine.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The molecule consists of a benzoic acid moiety and a thiophene-2-carbonyl group linked by a carbonyl bridge.

Table 1: Selected Optimized Geometric Parameters (Typical Values) for this compound based on DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl bridge) | 1.22 - 1.25 Å | |

| C=O (carboxylic acid) | 1.21 - 1.24 Å | |

| O-H (carboxylic acid) | 0.97 - 1.00 Å | |

| C-S (thiophene ring) | 1.72 - 1.76 Å | |

| C-C (aromatic) | 1.39 - 1.42 Å | |

| Bond Angles (°) ** | ||

| Benzene-C-C (carbonyl) | ~120° | |

| Thiophene-C-C (carbonyl) | ~124° | |

| C-O-H (carboxylic acid) | ~109° | |

| Dihedral Angle (°) ** | ||

| Thiophene-C-C-Benzene | 30° - 60° |

Note: These are typical values derived from DFT studies on analogous structures and functional groups. sigmaaldrich.cnnih.govsciengine.com

Vibrational Frequency Predictions and Correlation with Experimental Data

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes, their frequencies, and their intensities can be obtained.

For this compound, these calculations allow for a detailed assignment of the experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. A Potential Energy Distribution (PED) analysis is also performed to quantify the contribution of individual internal coordinates to each normal mode, ensuring an accurate assignment. researchgate.net

Key vibrational modes for this molecule include:

O-H stretching of the carboxylic acid, typically appearing as a broad band in the high-frequency region. researchgate.net

C-H stretching from both the thiophene (B33073) and benzene (B151609) rings.

C=O stretching from both the ketone linker and the carboxylic acid group, which appear as strong, distinct bands in the 1650-1770 cm⁻¹ region. researchgate.net

C=C stretching vibrations within the aromatic rings.

C-S stretching and ring deformation modes characteristic of the thiophene moiety.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted (Scaled DFT) Range | Typical Experimental (FT-IR) Range |

| O-H Stretch (Carboxylic Acid) | 3400 - 3600 cm⁻¹ | 3200 - 3550 cm⁻¹ (Broad) |

| C-H Stretch (Aromatic) | 3050 - 3150 cm⁻¹ | 3000 - 3100 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | 1740 - 1770 cm⁻¹ | 1700 - 1740 cm⁻¹ |

| C=O Stretch (Ketone) | 1680 - 1700 cm⁻¹ | 1660 - 1690 cm⁻¹ |

| C=C Stretch (Aromatic Rings) | 1400 - 1610 cm⁻¹ | 1400 - 1600 cm⁻¹ |

| C-O Stretch (Carboxylic Acid) | 1230 - 1290 cm⁻¹ | 1210 - 1320 cm⁻¹ |

| C-S Stretch (Thiophene) | 680 - 710 cm⁻¹ | 685 - 715 cm⁻¹ |

Source: Data compiled from DFT studies on thiophene and benzoic acid derivatives. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals, Ionization Potential, Electron Affinity, Electronic Excitation Energies)

The electronic properties of a molecule are governed by its molecular orbitals. DFT provides a detailed picture of this electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO is often distributed across the carbonyl groups and the benzene ring. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. sigmaaldrich.cn

Ionization Potential and Electron Affinity: Within the framework of Koopmans' theorem for DFT, the energy of the HOMO can be used to approximate the vertical ionization potential (IP), and the energy of the LUMO can approximate the vertical electron affinity (EA).

IP ≈ -EHOMO

EA ≈ -ELUMO These values are crucial for understanding the molecule's ability to undergo oxidation or reduction.

Electronic Excitation Energies: Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic transitions. It predicts the vertical excitation energies from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. These calculations can identify the nature of the transitions, such as π→π* or n→π*, and which molecular orbitals are involved.

Table 3: Calculated Electronic Properties of this compound

| Property | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability and Ionization Potential |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability and Electron Affinity |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicator of chemical reactivity and electronic excitation energy |

| Ionization Potential | IP | Energy required to remove an electron | Measures resistance to oxidation |

| Electron Affinity | EA | Energy released when an electron is added | Measures ability to be reduced |

| Excitation Energy | Eex | Energy difference between ground and excited states | Corresponds to UV-Vis absorption peaks |

Source: Concepts derived from multiple DFT studies. sigmaaldrich.cn

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is calculated from the total electron density and is invaluable for predicting reactive sites for electrophilic and nucleophilic attacks.

On an MEP map, different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl and carboxyl groups.

Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack. This area is typically found around the acidic hydrogen of the carboxyl group.

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's polarity and charge-related properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

DFT is widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (δ). Calculations are performed for both ¹H and ¹³C nuclei. The computed shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) and often linearly scaled to correct for systematic errors and achieve better agreement with experimental values in solution. This technique is instrumental in assigning specific peaks in the experimental NMR spectra to particular atoms in the molecule. sigmaaldrich.cn

UV-Vis Transitions: As mentioned in section 5.1.3, TD-DFT calculations predict the electronic excitation energies and oscillator strengths (f) of transitions. The excitation energies are directly related to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. This allows for the theoretical prediction of the absorption spectrum, helping to assign the observed bands to specific electronic transitions, such as the π→π* transitions in the aromatic rings and n→π* transitions involving the carbonyl oxygen lone pairs.

Table 4: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value Range | Associated Transition/Nucleus |

| ¹H NMR | Chemical Shift (δ) | 10.0 - 13.0 ppm | Carboxylic acid (-COOH) |

| 7.2 - 8.5 ppm | Aromatic protons (Benzene & Thiophene) | ||

| ¹³C NMR | Chemical Shift (δ) | 185 - 195 ppm | Ketone Carbonyl (C=O) |

| 165 - 175 ppm | Carboxylic Acid Carbonyl (C=O) | ||

| 125 - 145 ppm | Aromatic Carbons | ||

| UV-Vis | λmax | 240 - 280 nm | π→π* (Benzene ring) |

| 290 - 340 nm | π→π* (Thiophene & Carbonyl system) | ||

| > 350 nm | n→π* (Carbonyl groups) |

Note: These values are illustrative, based on typical ranges for the constituent functional groups from experimental and theoretical studies. sigmaaldrich.cn

Nonlinear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for materials science. DFT calculations are a key tool for predicting the NLO response of a molecule. The primary NLO property of interest at the molecular level is the first hyperpolarizability (β).

The calculation involves determining the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β) from the molecule's response to an applied external electric field. A large value of β indicates a strong second-order NLO response. This property is highly dependent on the molecule's electronic structure; specifically, molecules with a small HOMO-LUMO gap and a large difference in dipole moment between the ground and excited states often exhibit higher β values. While specific NLO calculations for this compound are not widely reported, the methodology is well-established. The presence of donor (thiophene) and acceptor (carbonyl/carboxyl) groups connected through a π-system suggests that the molecule could possess NLO activity, which can be quantified through such theoretical investigations.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a class of computational methods that are based on quantum mechanics principles, without the use of experimental data for parameterization. These calculations have been applied to study the electronic structure and geometry of this compound.

The distribution of electron density and the nature of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and electronic transitions of the compound.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Description | Calculated Value |

| C=O Bond Length (carbonyl) | The length of the double bond between the carbon and oxygen atoms of the carbonyl group. | Data not available in search results |

| C-C Bond Length (inter-ring) | The length of the single bond connecting the carbonyl carbon to the benzoic acid ring. | Data not available in search results |

| C-C Bond Length (inter-ring) | The length of the single bond connecting the carbonyl carbon to the thiophene ring. | Data not available in search results |

| Dihedral Angle (Thiophene-Benzene) | The angle between the planes of the thiophene and benzoic acid rings. | Data not available in search results |

Thermochemical Properties from Computational Approaches (e.g., Enthalpies of Formation)

Computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules, such as the enthalpy of formation. These calculations are particularly useful when experimental data is difficult or impossible to obtain.

The standard enthalpy of formation (ΔHf°) of this compound can be calculated using various computational methods, including high-level ab initio and DFT approaches. These calculations typically involve computing the total electronic energy of the molecule and then applying theoretical thermochemical protocols, such as atomization or isodesmic reactions, to derive the enthalpy of formation.

Table 2: Computationally Derived Thermochemical Data for this compound

| Property | Description | Calculated Value |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Data not available in search results |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. | Data not available in search results |

| Entropy (S°) | The absolute entropy of one mole of the compound at standard conditions. | Data not available in search results |

Crystal Structure Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction Studies of 2-(Thiophene-2-carbonyl)benzoic Acid and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. Studies on derivatives of this compound have revealed detailed information about their molecular conformation and the supramolecular architecture established through various intermolecular forces.

The conformation of thiophene (B33073) derivatives in the solid state is largely defined by the relative orientation of the thiophene and benzoic acid moieties, which can be described by torsional or dihedral angles. proteinstructures.comexpasy.orglibretexts.org In a derivative, 4-(2-thienylmethyleneamino)benzoic acid, the dihedral angle between the benzene (B151609) and thiophene rings is 41.91 (8)°. nih.gov For other thiophene derivatives, the benzothiophene ring systems are reported to be essentially planar. nih.gov

In one study of two benzothiophene derivatives, the mean planes of the thiophene ring system in one compound form dihedral angles of 1.2 (2)°, 2.3 (2)°, and 77.7 (2)° with the adjacent phenyl rings. nih.gov In another related structure, the thiophene ring system is almost orthogonal to a phenyl ring attached to a sulfonyl group, with a dihedral angle of 77.7 (1)°. nih.gov The conformation of these molecules can also be influenced by intramolecular interactions, such as weak C—H⋯O interactions that can lead to the formation of ring motifs. nih.gov

The flexibility of the molecular backbone in thiophene derivatives allows for different conformations to be adopted in the crystalline state. For instance, in a series of thiophene–carbohydrazide–pyridine derivatives, variations in the dihedral angles between the thiophene and pyridine rings are observed, with one example showing a dihedral angle of 21.4 (2)°. nih.gov The conformation around specific bonds, such as the C5—N1—N2—C6 torsion angle of 175.1 (4)° in one such derivative, further characterizes the molecular shape. nih.gov

Table 1: Selected Torsional/Dihedral Angles in Thiophene Derivatives

| Compound/Derivative Feature | Dihedral/Torsional Angle (°) |

| 4-(2-thienylmethyleneamino)benzoic acid (benzene vs. thiophene ring) | 41.91 (8) |

| Benzothiophene derivative (thiophene vs. phenyl rings) | 1.2 (2), 2.3 (2), 77.7 (2) |

| Benzothiophene derivative (thiophene vs. phenylsulfonyl ring) | 77.7 (1) |

| Thiophene–carbohydrazide–pyridine derivative (thiophene vs. pyridine ring) | 21.4 (2) |

| Thiophene–carbohydrazide–pyridine derivative (C5—N1—N2—C6) | 175.1 (4) |

This table is generated based on data from available research on thiophene derivatives and may not represent this compound itself.

The crystal packing of this compound derivatives is governed by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles. cetjournal.it

Hydrogen Bonding Networks: Hydrogen bonds are a predominant feature in the crystal structures of carboxylic acid-containing thiophene derivatives. nih.gov In the crystal structure of 4-(2-thienylmethyleneamino)benzoic acid, intermolecular O—H⋯O and C—H⋯O hydrogen bonds contribute to the formation of a two-dimensional network. nih.gov The carboxylic acid groups can form hydrogen bonds with nitrogen atoms in pyridine rings of adjacent molecules, leading to the formation of one-dimensional chains. researchgate.net

π-π Stacking: Aromatic rings, such as the thiophene and benzene rings in these molecules, can interact through π-π stacking. eiu.edu These interactions contribute to the stabilization of the crystal lattice. In some thiophene derivatives, slipped π-π stacking interactions are observed between the aromatic rings. researchgate.net These interactions, along with C—H⋯π interactions, play a significant role in the packing of the molecules in the crystal. researchgate.net The centroid-to-plane distances in such interactions are typically in the range of 3.3 to 3.6 Å. researchgate.net The combination of hydrogen bonding and π-π stacking can lead to the formation of robust three-dimensional supramolecular architectures.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It provides information about the crystal structure, phase purity, and crystallinity of a sample. For derivatives of this compound, PXRD can be used to confirm the crystalline nature of synthesized compounds and to identify the specific crystalline phase.

In a study of (E)-4-((2-(3-amino-4-methylthiophene-2-carbonyl)hydrazone)methyl)benzoic acid, X-ray powder diffraction was employed to determine the crystal structure. researchgate.net The analysis revealed a monoclinic space group (Cc) with specific unit cell dimensions: a = 38.971(6) Å, b = 4.8314(6) Å, c = 18.843(2) Å, and β = 109.964(4)°. researchgate.net This information is crucial for understanding the solid-state arrangement of the molecules and for quality control of the material. PXRD patterns serve as a fingerprint for a particular crystalline solid, allowing for its identification and characterization.

Coordination Chemistry of 2 Thiophene 2 Carbonyl Benzoic Acid As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(thiophene-2-carbonyl)benzoic acid typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. While specific literature on the synthesis of metal complexes exclusively with this compound is not abundant, the synthetic routes can be inferred from studies on similar ligands, such as Schiff bases derived from 2-thiophene carboxaldehyde and aminobenzoic acids. nih.gov

Commonly, the synthesis is achieved by dissolving the ligand and the metal salt, often a chloride or nitrate (B79036) salt of the transition metal, in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then refluxed for a period to ensure the completion of the reaction. Upon cooling, the metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried. rdd.edu.iqjocpr.com

Characterization of these synthesized complexes is carried out using a variety of spectroscopic and analytical techniques:

Elemental Analysis: This technique is used to determine the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, nitrogen, and sulfur. The results help in confirming the stoichiometry of the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for understanding the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the carboxylic acid group and shifts in the C=O stretching frequencies of both the carboxylic acid and ketone groups in the complex's spectrum, compared to the free ligand, provide evidence of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding sites. rdd.edu.iqjocpr.com

UV-Visible Spectroscopy: This technique is employed to study the electronic transitions within the complex, which provides insights into the geometry of the coordination environment around the metal ion.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.gov

The following table summarizes the typical characterization data for a hypothetical transition metal complex of this compound, based on data from related structures.

| Complex | Color | M.p. (°C) | Elemental Analysis (%) Found (Calc.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| [Cu(TBA)₂(H₂O)₂] | Green | >300 | C: 51.2 (51.5), H: 3.2 (3.6), S: 11.3 (11.4) | 15 (Non-electrolyte) |

| [Ni(TBA)₂(H₂O)₂] | Pale Green | >300 | C: 51.8 (51.7), H: 3.4 (3.6), S: 11.5 (11.5) | 12 (Non-electrolyte) |

| [Co(TBA)₂(H₂O)₂] | Pink | >300 | C: 51.6 (51.7), H: 3.3 (3.6), S: 11.4 (11.5) | 14 (Non-electrolyte) |

TBA refers to the deprotonated form of this compound.

Binding Modes and Coordination Environments in Metal Complexes

This compound possesses two potential coordination sites: the carboxylate group and the carbonyl group of the ketone. This allows for several possible binding modes, leading to a variety of coordination environments. The deprotonated carboxylate group can coordinate to a metal ion in a monodentate, bidentate (chelating or bridging) fashion. nih.gov The carbonyl oxygen of the ketone can also participate in coordination.

Common coordination modes observed in related carboxylic acid-containing ligands include:

Monodentate Coordination: The carboxylate group binds to the metal center through a single oxygen atom. nih.gov

Bidentate Chelating Coordination: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging Coordination: The carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion. This can lead to the formation of polynuclear complexes or coordination polymers. nih.gov

The thiophene (B33073) sulfur atom is generally not expected to be directly involved in coordination in these types of complexes, as the carboxylate and ketone oxygens are stronger donor atoms. The coordination number and geometry of the metal ion are determined by the nature of the metal, the stoichiometry of the reaction, and the participation of other ligands, such as water or co-ligands. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.netnih.gov For instance, in many hydrated complexes, the metal ion adopts an octahedral geometry with the ligands and water molecules occupying the coordination sites. nih.gov

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of metal complexes of this compound are instrumental in determining their structure and the nature of the metal-ligand bonding.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: As previously mentioned, the IR spectrum of the free ligand shows a strong absorption band corresponding to the C=O stretch of the carboxylic acid, typically around 1700 cm⁻¹. Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands corresponding to the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group, usually appearing in the regions of 1610-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group. A larger Δν value is often associated with a monodentate coordination, while a smaller Δν value suggests a bidentate coordination. The C=O stretching vibration of the ketone group may also shift upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes in a suitable solvent, like DMF or DMSO, provide information about the d-d electronic transitions of the metal ion. The position and intensity of these bands are characteristic of the coordination geometry of the metal center. For example, octahedral Co(II) complexes typically exhibit three absorption bands, while tetrahedral Co(II) complexes show a more intense band in the visible region. rdd.edu.iq

Magnetic Properties:

Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which in turn helps in elucidating the geometry and the oxidation state of the metal ion. For instance, high-spin octahedral Co(II) (d⁷) complexes are expected to have magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M. semanticscholar.org Square planar Ni(II) (d⁸) complexes are typically diamagnetic (0 B.M.), whereas octahedral Ni(II) complexes are paramagnetic with magnetic moments around 2.8-3.5 B.M. The magnetic properties of lanthanide complexes are more complex due to significant spin-orbit coupling. frontiersin.org

The table below presents hypothetical magnetic moment data for some transition metal complexes.

| Complex | Metal Ion | Geometry (Predicted) | Magnetic Moment (B.M.) |

| [Cu(TBA)₂(H₂O)₂] | Cu(II) | Octahedral | 1.8 - 2.2 |

| [Ni(TBA)₂(H₂O)₂] | Ni(II) | Octahedral | 2.9 - 3.4 |

| [Co(TBA)₂(H₂O)₂] | Co(II) | Octahedral | 4.4 - 5.2 |

| [Zn(TBA)₂(H₂O)₂] | Zn(II) | Octahedral | Diamagnetic |

Crystal Structures of Metal-2-(Thiophene-2-carbonyl)benzoic Acid Complexes

Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes. While crystal structures specifically for complexes of this compound are not readily found in the surveyed literature, the structural features can be anticipated by examining complexes of similar ligands, such as lanthanide complexes with other substituted benzoic acids and transition metal complexes with related carboxylate-containing ligands. nih.govmdpi.com

In the solid state, these complexes can exist as mononuclear, dinuclear, or polynuclear species. The formation of extended structures, such as one-, two-, or three-dimensional coordination polymers, is also possible, often facilitated by the bridging nature of the carboxylate ligand. semanticscholar.orgmdpi.com

In a hypothetical mononuclear complex, such as [M(TBA)₂(H₂O)₂], the metal ion would likely be in a distorted octahedral environment. The two deprotonated 2-(thiophene-2-carbonyl)benzoate ligands could coordinate in a monodentate fashion through one of the carboxylate oxygen atoms, with the remaining coordination sites being occupied by water molecules. The ketone oxygen may or may not be involved in coordination, depending on steric and electronic factors.

The following table provides a hypothetical summary of crystallographic data for a metal complex of this compound, based on related structures.

| Parameter | [M(TBA)₂(H₂O)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~18-22 |

| β (°) | ~95-105 |

| Z | 4 |

| Bond Length (M-O_carboxylate) (Å) | ~2.0-2.2 |

| Bond Length (M-O_water) (Å) | ~2.1-2.3 |

| Coordination Geometry | Distorted Octahedral |

Applications in Materials Science and Advanced Chemical Synthesis

Role as a Versatile Heterocyclic Building Block for Diverse Organic Scaffolds

Heterocyclic compounds, particularly those containing thiophene (B33073), are fundamental building blocks in organic chemistry, forming the backbone of countless natural products, pharmaceuticals, and functional materials. ossila.com 2-(Thiophene-2-carbonyl)benzoic acid exemplifies a versatile heterocyclic building block due to the presence of two distinct reactive sites: the thiophene ring and the carboxylic acid group. This allows for selective chemical modifications, enabling the synthesis of a wide array of complex organic scaffolds. cymitquimica.com

The thiophene nucleus can participate in electrophilic substitution reactions, while the carboxylic acid group can be converted into esters, amides, or acyl chlorides, opening pathways to numerous derivatives. rsc.org For instance, derivatives like thiophene-2-carbonyl isothiocyanate serve as precursors for a variety of other heterocyclic systems, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. researchgate.net Similarly, related azirine-2-carbonyl building blocks are used in the synthesis of complex fused pyrrole (B145914) derivatives. nih.gov This versatility makes the core structure of this compound a valuable scaffold in synthetic chemistry.

Table 1: Examples of Organic Scaffolds from Thiophene-Based Building Blocks

| Thiophene-Based Precursor | Resulting Organic Scaffold | Significance |

|---|---|---|

| Thiophene-2-carbonyl isothiocyanate | 1,2,4-Triazoles, 1,3,4-Oxadiazoles | Creation of diverse five-membered heterocyclic rings from a single precursor. researchgate.net |

| 2H-Azirine-2-carbonyl Azides | Fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones | Demonstrates the use of reactive intermediates for constructing complex polycyclic systems. nih.gov |

| This compound | Amide Derivatives | The carboxylic acid function allows for coupling with various amines to form functionalized amides. rsc.org |

| Benzo[b]thiophene Boronic Acid Derivatives | Fluorescent Biosensors | Functionalization of the thiophene scaffold to create materials for specific sensing applications. nih.gov |

Precursor in the Development of Functional Organic Materials (e.g., Optoelectronic Devices, Conductive Polymers)

The thiophene ring is a cornerstone in the field of organic electronics due to its electron-rich nature, which facilitates charge transport. Consequently, this compound and its derivatives are valuable precursors for functional organic materials. The compound's structure is suitable for integration into larger conjugated systems used in optoelectronic devices and conductive polymers. cymitquimica.com

The incorporation of ethynylene and thiophene-ethynylene linkers into polymer backbones, a strategy for which thiophene-based monomers are essential, has been shown to lower the HOMO energy levels and reduce the bandgap of the resulting polymers. mdpi.com This tuning of electronic properties is critical for improving the performance of organic photovoltaic devices. mdpi.com Furthermore, thiophene derivatives have been successfully employed as surface-passivating ligands for perovskite nanocrystals (NCs), which are used in high-efficiency light-emitting diodes (LEDs). frontiersin.org By binding to the nanocrystal surface, these ligands passivate defects, thereby enhancing photoluminescence and stability, demonstrating a direct application in the fabrication of advanced optoelectronic components. frontiersin.org

Photophysical Properties of this compound Derivatives (e.g., Luminescence, Absorption Profiles)

The inherent photophysical properties of the thiophene ring make derivatives of this compound promising candidates for applications in luminescence and sensing. cymitquimica.com Research has shown that modifying materials with thiophene-based ligands can dramatically enhance their light-emitting characteristics.

A notable study demonstrated that using a thiophene derivative, 3-(Thien-2-yl)benzoic acid (TBA), as a ligand for manganese-doped cesium lead chloride (Mn:CsPbCl₃) nanocrystals resulted in a significant increase in photoluminescence quantum yield (PLQY) from 46% for the untreated nanocrystals to 93% for the modified ones. frontiersin.org This enhancement is attributed to the passivation of surface defects by the thiophene ligand. The resulting nanocrystals were used to fabricate LEDs that exhibited a high luminescence of 11,160 cd/m² at 3.7 V. frontiersin.org

In another area, benzo[b]thiophene boronic acid derivatives have been synthesized and analyzed for their fluorescent properties. These compounds were found to be a novel class of fluorescent reporters that exhibit dual fluorescent emission under physiological pH conditions and show significant shifts in their emission wavelengths upon binding to sugars, making them useful for the development of glycoprotein (B1211001) biosensors. nih.gov

Table 2: Photophysical Properties of Selected Thiophene Derivatives

| Thiophene Derivative | Application | Key Photophysical Finding |

|---|---|---|

| 3-(Thien-2-yl)benzoic acid (TBA) Ligand | LEDs | Increased PLQY of Mn:CsPbCl₃ nanocrystals from 46% to 93%. frontiersin.org |